molecular formula C6H9BrN2S B13679896 4-Bromo-5-propylthiazol-2-amine

4-Bromo-5-propylthiazol-2-amine

Cat. No.: B13679896
M. Wt: 221.12 g/mol
InChI Key: RDCZZGWYZDFAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Bromo-5-propylthiazol-2-amine typically involves the reaction of appropriate thiazole precursors with brominating agents. One common method includes the bromination of 5-propylthiazol-2-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .

Chemical Reactions Analysis

4-Bromo-5-propylthiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and catalysts like palladium for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-5-propylthiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-propylthiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity . The exact pathways and targets depend on the specific biological context and the structure of the compound.

Properties

Molecular Formula

C6H9BrN2S

Molecular Weight

221.12 g/mol

IUPAC Name

4-bromo-5-propyl-1,3-thiazol-2-amine

InChI

InChI=1S/C6H9BrN2S/c1-2-3-4-5(7)9-6(8)10-4/h2-3H2,1H3,(H2,8,9)

InChI Key

RDCZZGWYZDFAFG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.